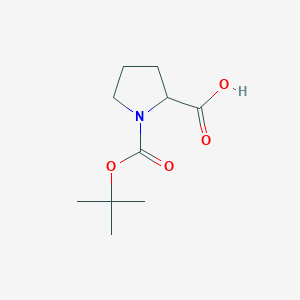

N-Boc-D-proline

Description

The exact mass of the compound Boc-D-proline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-17-1 | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-Boc-D-proline?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-proline, also known as (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a protected derivative of the non-essential amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This modification enhances the compound's stability under various conditions and allows for its controlled incorporation into growing peptide chains. Its unique rigid cyclic structure significantly influences the conformational properties of peptides and peptidomimetics, making it a critical building block in the development of novel therapeutics, chiral catalysts, and complex molecular architectures. This guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination.

Structural and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Structural Identifiers

| Identifier | Value |

| CAS Number | 37784-17-1 |

| Molecular Formula | C₁₀H₁₇NO₄[1] |

| Molecular Weight | 215.25 g/mol [1] |

| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Synonyms | Boc-D-Pro-OH, N-(tert-Butoxycarbonyl)-D-proline |

| SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(O)=O |

| InChI Key | ZQEBQGAAWMOMAI-SSDOTTSWSA-N |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 132-137 °C | |

| Optical Rotation | [α]²²/D +60° (c=2 in acetic acid) | |

| Storage Temperature | 2-8°C, cool and dark place |

Solubility

Solubility data for the D-enantiomer is not extensively reported; however, the physical properties of enantiomers in achiral solvents are identical. The following data for the corresponding L-enantiomer (N-Boc-L-proline) serves as a reliable guide.

| Solvent | Solubility (approx.) |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL |

| Ethanol | ~15 mg/mL |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Acetic Acid | Soluble |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.14 mg/mL after initial dissolution in DMF) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), proline ring protons (multiplets, ~1.8-4.4 ppm), and the carboxylic acid proton (broad singlet, variable). Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers. |

| ¹³C NMR | Signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), proline ring carbons (~23-60 ppm), and two carbonyl carbons (one for the Boc group ~154 ppm and one for the carboxylic acid ~175 ppm). |

| Infrared (IR) | Broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretching bands for the carboxylic acid and urethane carbonyls (~1650-1750 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.12, [M+Na]⁺ at m/z 238.10, and characteristic fragmentation patterns including the loss of the tert-butyl group or CO₂. |

Chemical Properties and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the defining feature of this compound's chemical reactivity. Its stability and selective removal are fundamental to its utility.

-

Stability : The Boc group is highly stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. This stability allows for chemical modifications at the carboxylic acid terminus without premature deprotection of the amine.

-

Acid Lability : The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), are used to efficiently remove the Boc group, liberating the secondary amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Role in Peptide Synthesis

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The synthesis cycle involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

The conformational rigidity of the proline ring can disrupt secondary structures like alpha-helices and beta-sheets in proteins. This property is often exploited by drug developers to induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Synthesis of this compound

The standard procedure for Boc protection of D-proline involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

References

N-Boc-D-proline: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural rigidity and chiral nature make it an invaluable building block for the synthesis of complex molecules, particularly in the realms of peptide synthesis and asymmetric catalysis. The tert-butoxycarbonyl (Boc) protecting group is essential for controlling the reactivity of the proline amine group during multi-step syntheses, allowing for selective chemical transformations at other molecular sites[]. This guide provides an in-depth overview of the synthesis of this compound, its diverse applications, detailed experimental protocols, and quantitative data to support researchers in their scientific endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of D-proline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction, known as Boc protection, proceeds with high yields, typically ranging from 90% to over 99%[2].

The general reaction scheme is as follows:

D-proline reacts with (Boc)₂O in a basic solution to yield this compound. The base, commonly sodium bicarbonate (NaHCO₃), deprotonates the amino group of D-proline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (THF)/water, to ensure the solubility of both the amino acid and the anhydride[3].

Quantitative Data on Synthesis

The synthesis of this compound is highly efficient, as demonstrated by the following data:

| Starting Material | Reagents | Solvent System | Reaction Time | Yield (%) | Reference |

| D-proline | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 hours | 90-95 | --INVALID-LINK-- |

| D-proline | (Boc)₂O, NaHCO₃ | THF/Saturated NaHCO₃ (aq) | 19 hours | High | [3] |

| D-proline | (Boc)₂O, Sodium Bicarbonate | Not specified | Not specified | ~99 |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

3 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve D-proline (1.0 eq) in a saturated aqueous solution of NaHCO₃.

-

Cool the resulting solution in an ice bath.

-

Separately, prepare a solution of di-tert-butyl dicarbonate (1.1 eq) in dry THF.

-

Slowly add the (Boc)₂O solution dropwise to the cooled D-proline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 19 hours.

-

After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous residue to 0°C in an ice bath.

-

Acidify the mixture by the slow addition of 3 N HCl until the pH is acidic.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain this compound as a white to off-white solid.

Purification:

The crude product can be further purified by crystallization from diethyl ether or ethyl acetate, or by column chromatography.

Synthesis workflow for this compound.

Applications of this compound

The utility of this compound spans several key areas of chemical and pharmaceutical research, owing to its unique structural features.

Peptide Synthesis

This compound is a fundamental building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids like D-proline can enhance the metabolic stability of peptides against enzymatic degradation and can be used to create specific secondary structures or to probe peptide-receptor interactions.

In Boc-based SPPS, this compound is coupled to a growing peptide chain on a solid support. The Boc group is temporarily protecting the alpha-amino group, which is deprotected with a mild acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.

This protocol outlines the manual synthesis of a dipeptide, for example, D-Alaninyl-D-proline, on a Wang resin.

Materials:

-

Fmoc-D-Pro-Wang resin

-

N-Boc-D-Alanine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA:TIS:H₂O 95:2.5:2.5)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from D-proline. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve N-Boc-D-Alanine (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and vortex for 1 minute.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

-

Cleavage: Wash the final peptide-resin with DCM and dry. Treat with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove the Boc and other side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Asymmetric Organocatalysis

This compound and its derivatives are effective organocatalysts in a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions. The proline scaffold provides a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. While L-proline is more commonly cited, D-proline and its derivatives are crucial for accessing the opposite enantiomers of the desired products, which is of significant importance in pharmaceutical development.

The following table summarizes representative data for asymmetric reactions catalyzed by proline derivatives, showcasing the high levels of stereoselectivity achievable.

| Reaction Type | Catalyst | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Aldol Reaction | (S)-Proline-based catalyst | 4-Nitrobenzaldehyde, Acetone | 52 | - | 52 | |

| Mannich Reaction | (S)-Proline | p-Nitrobenzaldehyde, p-Anisidine, Acetone | 50 | - | 94 | |

| Mannich Reaction | (S)-Proline | N-Boc-imine, Acetaldehyde | up to 99 | close to perfect | close to perfect | |

| Michael Addition | L-Proline | Propanal, β-nitrostyrene | 96 | >95:5 | 78 |

This is a general protocol for a proline-catalyzed asymmetric aldol reaction.

Materials:

-

Aldehyde (e.g., 4-Nitrobenzaldehyde)

-

Ketone (e.g., Acetone)

-

(R)- or (S)-Proline (catalyst, 20-30 mol%)

-

Solvent (e.g., DMSO)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

In a reaction vial, suspend the proline catalyst (0.2 eq) in the solvent.

-

Add the ketone to the suspension.

-

Add the aldehyde (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for the required duration (e.g., 4-24 hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.

Drug Development

This compound and its analogs are crucial intermediates in the synthesis of numerous pharmaceutical agents. The rigid pyrrolidine ring is often used as a scaffold to mimic peptide turns or to introduce conformational constraints that can lead to enhanced biological activity and selectivity.

Icatibant is a synthetic decapeptide used for the treatment of acute attacks of hereditary angioedema (HAE). It acts as a selective antagonist of the bradykinin B2 receptor. The synthesis of Icatibant involves the incorporation of non-proteinogenic amino acids, and proline analogs are key components of its structure, which is achieved through solid-phase synthesis techniques similar to those described above.

HAE is characterized by excessive production of bradykinin, a potent vasodilator that binds to the B2 receptor on endothelial cells, leading to increased vascular permeability and swelling. Icatibant competitively blocks this binding, thereby alleviating the symptoms of an HAE attack.

The signaling pathway initiated by bradykinin binding to its B2 receptor is complex. The B2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to downstream effects such as vasodilation and increased vascular permeability. Icatibant prevents the initiation of this cascade by blocking the initial bradykinin binding event.

Bradykinin B2 receptor signaling and Icatibant inhibition.

Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). The synthesis of Saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine with a proline-like bicyclic amine, highlighting the importance of proline derivatives in its structure.

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP, which enhances insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels.

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its straightforward and high-yielding synthesis makes it readily accessible for a wide range of applications. In peptide science, it enables the creation of peptides with enhanced stability and novel conformations. As an organocatalyst, it provides a powerful tool for the stereoselective synthesis of chiral molecules. Furthermore, its role as a key intermediate in the synthesis of important drugs like Icatibant and Saxagliptin underscores its significance in drug discovery and development. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound effectively in their work, paving the way for future innovations in science and medicine.

References

N-Boc-D-proline structure and molecular weight.

This guide provides a comprehensive overview of N-Boc-D-proline, a key building block in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Core Concepts and Properties

This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the amine from participating in unwanted side reactions while the carboxylic acid end is activated for coupling.[2] The Boc group can be readily removed under acidic conditions.[1] This compound is a white to off-white solid at room temperature.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

| Property | Value | References |

| Molecular Weight | 215.25 g/mol | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| CAS Number | 37784-17-1 | |

| Melting Point | 134-137 °C | |

| Appearance | White to off-white crystalline powder | |

| Optical Rotation | [α]²²/D +60° (c=2 in acetic acid) | |

| Purity | >98.0% |

Molecular Structure

The chemical structure of this compound is depicted below. The diagram highlights the pyrrolidine ring characteristic of proline, the carboxylic acid group, and the N-tert-butoxycarbonyl (Boc) protecting group.

References

The Pivotal Role of N-Boc-D-proline as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, has emerged as a cornerstone in modern organic synthesis. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable chiral building block for the enantioselective synthesis of complex molecules, particularly in the realms of pharmaceutical development and asymmetric catalysis. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in asymmetric transformations, supported by experimental data and procedural outlines.

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its stability and solubility in many organic solvents.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility, as it masks the nucleophilicity of the secondary amine, allowing for selective reactions at the carboxylic acid functionality. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, providing a versatile handle for synthetic manipulations.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [3] |

| Melting Point | 133-137 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetic acid and other organic solvents |

Synthesis of this compound

The standard synthesis of this compound involves the protection of the amino group of D-proline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward and high-yielding procedure is a staple in many synthetic laboratories.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate (NaHCO₃) solution (0.7 mol/L) in a dry reaction flask.

-

Cooling: Cool the resulting solution using an ice bath.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents, 144.0 mmol) in dry tetrahydrofuran (THF) dropwise to the reaction mixture.

-

Reaction: Vigorously stir the reaction mixture at room temperature for 19 hours.

-

Solvent Removal: After the reaction is complete, remove the THF by vacuum evaporation.

-

Acidification: Cool the remaining aqueous residue to 0°C and acidify by adding 40 mL of 3 N hydrochloric acid (HCl) solution.

-

Extraction: Extract the aqueous mixture three times with 400 mL of ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the this compound product.

Caption: Synthesis of this compound.

Applications in Asymmetric Organocatalysis

This compound and its derivatives are powerful organocatalysts, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the reaction.

Asymmetric Mannich Reaction

The proline-catalyzed Mannich reaction is a cornerstone of organocatalysis, enabling the direct, three-component synthesis of chiral β-amino carbonyl compounds. While L-proline is more commonly cited, the principles and procedures are directly applicable to its D-enantiomer for accessing the opposite product enantiomer. The use of N-Boc protected imines has significantly broadened the scope of this reaction.

-

Reaction Setup: In a suitable vial, suspend (S)- or (R)-proline (e.g., 40 mg, 0.35 mmol), an aniline derivative (e.g., p-anisidine, 135 mg, 1.1 mmol), and an aldehyde (1.0 mmol) in a mixture of DMSO (8 mL) and a ketone (e.g., acetone, 2 mL).

-

Stirring: Stir the suspension at room temperature for 12-48 hours.

-

Work-up: Quench the reaction by adding a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers with MgSO₄, concentrate, and purify the crude product by column chromatography.

The following table summarizes representative results for the (S)-proline-catalyzed Mannich reaction between various aldehydes, p-anisidine, and acetone. The use of (R)-proline would yield the enantiomeric products.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Nitrobenzaldehyde | 50 | 94 |

| Benzaldehyde | 60 | 88 |

| Isovaleraldehyde | 72 | 92 |

Data adapted from List, B. et al., J. Am. Chem. Soc. 2000, 122, 38, 9336–9337.

References

An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and complex molecule construction.[1][2][3] Its widespread adoption by researchers, scientists, and drug development professionals is attributable to its ease of introduction, stability across a broad spectrum of chemical conditions, and facile removal under mild acidic conditions.[1][4] This technical guide provides a comprehensive overview of the Boc group, including its fundamental principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to reversibly mask the nucleophilic and basic properties of primary and secondary amines by converting them into carbamates. This protection strategy prevents unwanted side reactions during subsequent synthetic steps. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O), a commercially available and stable reagent.

A key advantage of the Boc protecting group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is critical in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), enabling the selective deprotection of different functional groups within the same molecule.

Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. While the reaction can proceed without a base, bases such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) are often employed to neutralize the generated acid and accelerate the reaction.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions, such as the alkylation of nucleophilic residues.

Quantitative Data

The efficiency of Boc protection and deprotection reactions is influenced by various factors, including the substrate, solvent, temperature, and reagents used. The following tables summarize typical quantitative data for these transformations.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.5 eq) | DCM | Room Temp | 2 h | >95% | |

| Primary Aryl Amine | (Boc)₂O (1.0 eq) | Water/Acetone | Room Temp | 8-12 min | 90-98% | |

| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.0 eq) | Water/THF | 0 to Room Temp | 12 h | ~90% | |

| Secondary Amine | (Boc)₂O (1.1 eq), DMAP (cat.) | Acetonitrile | Room Temp | 2-4 h | >95% |

Table 2: Boc Deprotection of Amines - Reaction Conditions

| Deprotection Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5-2 h | A 25-50% solution of TFA in DCM is commonly used. | |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temp | 1-4 h | Typically a 4M solution of HCl in dioxane is used. | |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12-24 h | Useful for acid-labile compounds. | |

| Thermal (in water) | Water | 100 °C | <15 min to several hours | Substrate dependent. |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: N-Boc Protection of a Primary Amine using Boc Anhydride

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (TEA) (1.5 mmol, 1.5 eq) (Optional, if starting from an amine salt)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL)

-

1 M HCl (aqueous)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

If the amine is a salt (e.g., hydrochloride), add triethylamine (1.5 mmol) and stir for 5-10 minutes.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

This is a common and rapid method for Boc deprotection.

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM (a concentration of ~0.1-0.2 M is typical).

-

To the stirred solution, add TFA (typically 25-50% v/v). For example, for 10 mL of DCM, add 2.5-5 mL of TFA.

-

Stir the reaction mixture at room temperature. The reaction is often fast, completing within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Mandatory Visualization

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in modern organic synthesis due to its reliability and versatility. A thorough understanding of its properties, reaction mechanisms, and the nuances of its application and removal is essential for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of the Boc protecting group in a variety of synthetic strategies.

References

N-Boc-D-proline: A Versatile Tool in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-D-proline, a protected form of the non-proteinogenic amino acid D-proline, has emerged as a cornerstone in the field of organic synthesis. Its unique structural features, combining the chirality of the proline ring with the robust tert-butoxycarbonyl (Boc) protecting group, make it an invaluable asset for a wide range of applications, from the construction of complex pharmaceuticals to the development of novel asymmetric catalytic systems. This technical guide provides a comprehensive overview of the multifaceted functions of this compound, with a focus on its practical application in the laboratory.

The Dual Role of this compound: Chiral Building Block and Catalyst Precursor

This compound serves two primary functions in organic synthesis:

-

As a Chiral Building Block: The inherent chirality of the D-proline scaffold is leveraged in the synthesis of a multitude of complex molecules, particularly in the pharmaceutical industry. The Boc protecting group ensures the stability of the amine functionality, allowing for selective transformations at other parts of the molecule.[1] Its stereochemical integrity is crucial in the synthesis of drugs where specific enantiomers are required for therapeutic activity.[1] For instance, N-Boc-D-prolinol, a derivative of this compound, is a key chiral fragment in the synthesis of Pyrotinib, a pan-ErbB receptor tyrosine kinase inhibitor.[2] Similarly, it is a precursor in the synthesis of Acalabrutinib, a drug used for the treatment of mantle cell lymphoma.[2]

-

As a Precursor to Organocatalysts: this compound is a common starting material for the synthesis of a variety of proline-based organocatalysts.[3] The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which is the key catalytic moiety in many proline-catalyzed reactions. These catalysts are highly effective in promoting a range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.

Key Applications in Asymmetric Synthesis

The utility of this compound and its derivatives is most prominently displayed in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Proline-Catalyzed Aldol Reactions

The proline-catalyzed aldol reaction is a powerful C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. The reaction proceeds through an enamine intermediate, formed between the proline catalyst and a ketone donor. This enamine then reacts with an aldehyde acceptor in a highly stereocontrolled manner.

Table 1: Proline-Catalyzed Aldol Reaction of Aldehydes with Ketones

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | Acetone | L-Proline (20) | Acetone | 48 | 66 | - | 93 | |

| 2 | Benzaldehyde | Acetone | L-Prolinamide 3h (20) | Acetone | 24 | 85 | - | 85 | |

| 3 | Isovaleraldehyde | Acetone | L-Prolinamide 3h (20) | Acetone | 24 | 80 | - | >99 | |

| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | Ligand IV (10) | DMF | 24 | 70 | 95:5 | 91 | |

| 5 | 4-Tolualdehyde | Cyclohexanone | Ligand IV (10) | DMF | 48 | 30 | 92:8 | 88 |

Proline-Catalyzed Mannich Reactions

The proline-catalyzed Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone or aldehyde, yielding β-amino carbonyl compounds. This reaction is highly valuable for the synthesis of chiral amines and their derivatives, which are common motifs in pharmaceuticals. The use of N-Boc-imines as electrophiles has significantly expanded the scope of this reaction.

Table 2: Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines

| Entry | Aldehyde | N-Boc-Imine derived from | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Acetaldehyde | Benzaldehyde | (S)-Proline (20) | MeCN | 12 | 75 | - | >99 | |

| 2 | Acetaldehyde | 4-Methoxybenzaldehyde | (S)-Proline (20) | MeCN | 12 | 72 | - | >99 | |

| 3 | Acetaldehyde | 4-Chlorobenzaldehyde | (S)-Proline (20) | MeCN | 12 | 68 | - | >99 | |

| 4 | Propionaldehyde | N-Boc-p-anisidine | Sulfonamide 3 (20) | CH2Cl2 | 24 | 95 | >20:1 | 98 | |

| 5 | Cyclohexanone | N-Boc-p-anisidine | Sulfonamide 3 (15) | 2-Me-THF | 24 | 81 | >20:1 | 97 |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

-

In a dry reaction flask, dissolve D-proline (130.9 mmol) in 190 mL of a saturated sodium bicarbonate solution (0.7 mol/L).

-

Cool the resulting solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (144.0 mmol, 1.1 equivalents) in dry tetrahydrofuran dropwise to the reaction mixture.

-

Vigorously stir the reaction mixture at room temperature for 19 hours.

-

Remove the tetrahydrofuran under vacuum.

-

Cool the residue to 0°C and acidify with 40 mL of 3 N hydrochloric acid solution.

-

Extract the mixture three times with 400 mL of ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain this compound.

General Procedure for Proline-Catalyzed Mannich Reaction with N-Boc-Imines

The following is a general experimental procedure for the proline-catalyzed asymmetric Mannich reaction:

-

To a solution of the N-Boc-imine (1.0 mmol) and the aldehyde (10.0 mmol) in hexane (1.0 mL) at 0°C, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at 0°C for 5-10 hours, monitoring the progress by TLC.

-

Quench the reaction by adding 1 M aqueous HCl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizing the Core Concepts

Synthesis of this compound

Caption: Synthetic pathway for the preparation of this compound.

General Mechanism of Proline Catalysis (Enamine Pathway)

Caption: The enamine-based catalytic cycle of proline in an aldol reaction.

Experimental Workflow for a Proline-Catalyzed Mannich Reaction

Caption: A typical experimental workflow for a proline-catalyzed Mannich reaction.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its application as a chiral building block enables the efficient synthesis of complex, stereochemically defined molecules of pharmaceutical importance. Furthermore, its role as a precursor to a wide array of organocatalysts has revolutionized the field of asymmetric synthesis, providing access to highly enantiomerically enriched products through environmentally benign and operationally simple procedures. The continued exploration of this compound and its derivatives promises to unlock new and innovative synthetic methodologies for the advancement of chemical and pharmaceutical research.

References

Physical and chemical characteristics of Boc-protected D-proline.

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Boc-Protected D-Proline

Introduction

N-tert-butoxycarbonyl-D-proline (Boc-D-proline) is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection enhances the compound's stability and solubility in organic solvents, making it a crucial building block in various synthetic applications.[2] It is widely utilized in peptide synthesis, particularly for the development of pharmaceuticals and biologically active compounds.[2][3] The Boc protecting group can be removed under acidic conditions, allowing for the sequential addition of amino acids to a peptide chain.[1] Beyond peptide synthesis, Boc-D-proline serves as a valuable intermediate in the synthesis of complex molecules, including inhibitors and modulators for biological targets like enzymes and receptors. Its ability to introduce the conformationally constrained proline residue into molecular structures is of significant interest in medicinal chemistry and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of Boc-D-proline are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

General and Physical Properties

| Property | Value | References |

| Appearance | White to off-white crystalline powder or crystals. | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 130 - 138 °C | |

| Optical Rotation [α]20D | +58.0 to +62.0° (c=2 in Acetic Acid) | |

| pKa | 4.01 ± 0.20 (Predicted) | |

| Storage Temperature | 0 - 8°C |

Solubility

| Solvent | Solubility | References |

| Acetic Acid | Almost transparent | |

| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 ml) | |

| Ethanol | ~15 mg/mL (for L-enantiomer) | |

| DMSO | ~15 mg/mL (for L-enantiomer) | |

| Aqueous Buffers | Sparingly soluble | |

| Water | D-Proline (unprotected) is readily soluble. | |

| Non-polar organic solvents | D-Proline (unprotected) has poor solubility. |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available, confirms structure. |

| IR | Conforms to structure. |

| Mass Spectrometry | Data available. |

Note: While the existence of spectroscopic data is confirmed, specific peak lists and spectra are best obtained from the certificate of analysis for a specific batch of the compound or from spectral databases.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of Boc-D-proline are crucial for its application in research and development.

Synthesis of N-Boc-D-proline

This protocol describes the protection of the amino group of D-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

3 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL) containing sodium bicarbonate (182.4 g, 2.5 equiv.).

-

Stir the reaction mixture for approximately 30 minutes at room temperature.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (224.26 g, 1.2 equiv.) to the cooled solution.

-

Continue stirring at 0-5 °C for 1 hour.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

-

Remove the organic solvent (dioxane) under vacuum.

-

Cool the remaining aqueous residue to 0 °C and acidify by adding 3 N hydrochloric acid solution.

-

Extract the product with ethyl acetate (3 x 400 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain this compound.

Caption: Experimental workflow for the synthesis of Boc-D-proline.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

-

N-Boc-protected peptide or amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA or 25% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Remove the solvent and excess TFA in vacuo.

-

The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Caption: General workflow for the deprotection of a Boc-protected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-proline is a standard building block for the introduction of D-proline residues in Boc solid-phase peptide synthesis (SPPS). SPPS allows for the efficient synthesis of peptides on a solid support.

General Workflow for Boc-SPPS

-

Resin Preparation: The synthesis starts with a resin, which is an insoluble polymer support.

-

First Amino Acid Attachment: The C-terminal amino acid is attached to the resin.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: The next Boc-protected amino acid (e.g., Boc-D-proline) is activated and coupled to the free amino group on the resin.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, often using a strong acid like hydrogen fluoride (HF).

Caption: Logical workflow for the Boc-SPPS cycle using Boc-D-proline.

References

The Proline Revolution: A Technical Guide to the Discovery and Significance of Proline Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique secondary amino acid, and its derivatives have emerged as powerful and versatile tools in modern chemistry. This technical guide provides an in-depth exploration of the discovery and profound significance of proline derivatives, particularly in the realm of asymmetric organocatalysis and medicinal chemistry. We will delve into the historical context of their discovery, the mechanistic intricacies of their catalytic action, and their widespread applications in the synthesis of complex molecules and active pharmaceutical ingredients. This guide offers detailed experimental protocols for key reactions, presents quantitative data to compare the efficacy of various proline-based catalysts, and utilizes visualizations to elucidate complex reaction pathways and workflows.

The Dawn of Organocatalysis: The Discovery of Proline's Catalytic Power

The story of proline's ascent in the world of catalysis is a landmark in organic chemistry, heralding the era of organocatalysis – the use of small organic molecules as catalysts. The initial, yet largely unappreciated, discoveries in the early 1970s by research groups at Schering AG and Hoffmann-La Roche laid the groundwork for this revolution.[1][2] Their work on the intramolecular aldol reaction, famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the remarkable ability of a simple amino acid, L-proline, to catalyze a carbon-carbon bond-forming reaction with high enantioselectivity.[3] This reaction stood as an early, powerful example of asymmetric catalysis without the need for traditional metal-based catalysts.

It wasn't until the early 2000s that the full potential of proline catalysis was "rediscovered" and propelled into the mainstream of organic synthesis.[4] This resurgence of interest was sparked by the demonstration of the first intermolecular direct asymmetric aldol reaction catalyzed by proline.[3] This breakthrough ignited a flurry of research, expanding the scope of proline catalysis to a wide array of chemical transformations.

The catalytic prowess of proline is rooted in its unique bifunctional nature. The secondary amine can form a nucleophilic enamine intermediate with carbonyl compounds, while the carboxylic acid moiety can act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation mechanism is central to the high efficiency and stereoselectivity observed in many proline-catalyzed reactions.

The Significance of Proline Derivatives in Modern Chemistry

The initial success of proline as a catalyst spurred the development of a vast and diverse library of proline derivatives. These derivatives are designed to fine-tune the catalyst's steric and electronic properties, leading to enhanced reactivity, selectivity, and solubility. The significance of these derivatives spans multiple domains of chemistry, from asymmetric synthesis to the development of life-saving therapeutics.

Asymmetric Organocatalysis

Proline and its derivatives are cornerstone catalysts in asymmetric organocatalysis, enabling the synthesis of chiral molecules with high enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often confined to a single enantiomer. Key asymmetric reactions catalyzed by proline derivatives include:

-

Aldol Reactions: The formation of β-hydroxy carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

-

Mannich Reactions: The synthesis of β-amino carbonyl compounds, crucial intermediates for the preparation of various nitrogen-containing bioactive molecules.

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a versatile method for carbon-carbon and carbon-heteroatom bond formation.

Medicinal Chemistry and Drug Development

The rigid, cyclic structure of proline makes it a valuable scaffold in drug design. Incorporating proline and its analogues into peptide-based drugs or small molecules can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. Over the past 15 years, more than 15 FDA-approved drugs containing proline analogues have been brought to market, highlighting their therapeutic importance. Notable examples include drugs for treating cancer, viral infections, and central nervous system disorders.

Fluorinated proline derivatives, for instance, have gained significant attention due to the unique stereoelectronic effects of the fluorine atom, which can profoundly influence peptide conformation and biological activity. Proline sulfonamides have also emerged as a class of potent organocatalysts and have shown promise in various biological applications.

Mechanistic Insights: How Proline Catalysis Works

The catalytic cycle of proline-mediated reactions generally proceeds through the formation of key intermediates that activate the substrates and control the stereochemical outcome of the reaction. The two primary activation modes are enamine and iminium catalysis.

Enamine Catalysis

In reactions involving a carbonyl donor (like a ketone or aldehyde), proline's secondary amine reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereoselectivity is controlled by the chiral environment of the proline catalyst, which directs the approach of the electrophile to one face of the enamine.

Caption: Generalized workflow for enamine catalysis mediated by L-proline.

Iminium Catalysis

For reactions involving α,β-unsaturated carbonyl compounds as electrophiles, proline can form an iminium ion intermediate. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

Caption: Generalized workflow for iminium catalysis mediated by L-proline.

Key Experiments and Protocols

This section provides detailed experimental protocols for seminal proline-catalyzed reactions. These protocols are intended to serve as a practical guide for researchers in the field.

L-Proline Catalyzed Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a cornerstone of proline catalysis.

General Procedure:

-

To a stirred solution of L-proline (10–30 mol%) in a suitable solvent (e.g., DMSO, DMF, or a mixture of solvents), add the ketone (typically in excess).

-

Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes.

-

Add the aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Example Data:

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |

| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 48 | 68 | - | 76 |

| Isovaleraldehyde | Acetone | 30 | DMSO | 48 | 97 | - | 93 |

| Cyclohexanecarboxaldehyde | Acetone | 30 | DMSO | 48 | 95 | - | >99 |

| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O (2:1) | 24 | 92 | 90:10 | 95 |

Data compiled from representative literature. Conditions and results may vary.

Caption: Experimental workflow for a typical L-proline catalyzed aldol reaction.

L-Proline Catalyzed Asymmetric Three-Component Mannich Reaction

The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a powerful method for synthesizing β-amino carbonyl compounds.

General Procedure:

-

Prepare a suspension of L-proline (10-35 mol%), the amine (1.1 equivalents), and the aldehyde (1.0 equivalent) in the ketone (which often serves as both reactant and solvent) or in a suitable solvent like DMSO.

-

Stir the mixture at room temperature for the specified time (typically 12-48 hours).

-

Work up the reaction by adding a phosphate-buffered saline (PBS) solution (pH 7.4) and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer with a drying agent (e.g., MgSO₄) and purify the crude product by column chromatography.

Example Data:

| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |

| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 51 | - | 94 |

| Formaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 72 | - | 99 |

| Isobutyraldehyde | p-Anisidine | Acetone | 35 | Acetone | 12 | 95 | - | >99 |

| Benzaldehyde | p-Anisidine | Cyclohexanone | 35 | DMSO | 12 | 80 | 95:5 | 93 |

Data compiled from representative literature. Conditions and results may vary.

Synthesis of Proline Derivatives

The synthesis of modified prolines is crucial for expanding the toolkit of organocatalysts and for creating novel pharmaceutical agents.

Procedure for the Synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid:

-

In a suitable flask, dissolve proline in an appropriate solvent.

-

Add a base (e.g., sodium hydroxide) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzenesulfonyl chloride to the reaction mixture.

-

Allow the reaction to stir and warm to room temperature.

-

Acidify the reaction mixture to a low pH (e.g., pH 2) with an acid like HCl to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

The synthesis of fluoroprolines often starts from hydroxyproline and involves a fluorinating agent.

General Procedure for Deoxyfluorination:

-

Protect the amine and carboxylic acid groups of hydroxyproline (e.g., as Boc and methyl ester, respectively).

-

Activate the hydroxyl group (e.g., by converting it to a mesylate or tosylate).

-

Displace the leaving group with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

-

Deprotect the amine and carboxylic acid to yield the fluoroproline.

Conclusion and Future Outlook

The discovery and development of proline and its derivatives have fundamentally transformed the landscape of asymmetric synthesis and drug discovery. From its humble beginnings as a simple amino acid, proline has risen to become a titan in the field of organocatalysis, offering an environmentally benign and highly effective alternative to traditional metal-based catalysts. The continuous exploration of novel proline derivatives promises to unlock even more efficient and selective catalytic systems. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation proline-based catalysts tailored for specific, challenging transformations. The integration of proline derivatives into automated synthesis platforms and flow chemistry setups will further enhance their utility in both academic and industrial settings. The future of proline chemistry is bright, with boundless opportunities to address complex synthetic challenges and to contribute to the development of new medicines and materials that will benefit society.

References

- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-Boc-D-proline: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of N-Boc-D-proline, a crucial building block in peptide synthesis and drug discovery. This document outlines its fundamental identification parameters, including its CAS number, and presents detailed experimental protocols for its characterization using modern analytical techniques.

Core Identification Parameters

This compound, also known as (R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a protected form of the amino acid D-proline. The tert-butoxycarbonyl (Boc) protecting group on the amine facilitates its use in solid-phase peptide synthesis (SPPS).

CAS Number: 37784-17-1[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 134-137 °C | |

| Optical Activity | [α]²²/D +60° (c = 2 in acetic acid) | |

| Appearance | White to off-white crystalline powder |

Analytical Identification Methodologies

Accurate identification and characterization of this compound are paramount for ensuring the quality and integrity of synthetic peptides and pharmaceutical compounds. The following sections detail the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. Chiral HPLC is particularly important to ensure the enantiomeric excess of the D-isomer.

Experimental Protocol: Chiral HPLC

-

Objective: To separate and quantify the D- and L-enantiomers of N-Boc-proline.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based chiral stationary phase is effective for separating proline derivatives.

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting condition is a mobile phase composition of hexane:ethanol with 0.1% TFA. The exact ratio should be optimized to achieve baseline separation. For some proline derivatives, a mobile phase of ethanol with 0.1% TFA has been shown to be effective.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like ethanol. The concentration should be within the linear range of the detector.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the pyrrolidine ring and the Boc protecting group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.2-4.4 | m | α-CH |

| ~3.3-3.6 | m | δ-CH₂ |

| ~1.8-2.3 | m | β-CH₂, γ-CH₂ |

| ~1.4 | s | (CH₃)₃C- (Boc) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~174-178 | C=O (Carboxylic Acid) |

| ~153-156 | C=O (Boc) |

| ~79-81 | C(CH₃)₃ (Boc) |

| ~59-61 | α-CH |

| ~46-48 | δ-CH₂ |

| ~28-31 | β-CH₂, γ-CH₂ |

| ~28 | (CH₃)₃C- (Boc) |

Experimental Protocol: NMR Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the chemical shift range of the protons.

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Proton decoupling should be applied.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2980-2870 | C-H stretch (aliphatic) |

| ~1740-1700 | C=O stretch (carboxylic acid) |

| ~1690-1650 | C=O stretch (Boc carbamate) |

| ~1450-1365 | C-H bend (aliphatic) |

| ~1160 | C-O stretch (Boc) |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Objective: To obtain an infrared spectrum of the solid sample.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Fragmentation Pattern (Positive Ion ESI-MS)

-

[M+H]⁺: The protonated molecular ion (m/z ≈ 216.12).

-

[M+Na]⁺: The sodium adduct of the molecular ion (m/z ≈ 238.10).

-

[M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group (m/z ≈ 160.07).

-

[M+H - Boc]⁺: Loss of the entire Boc group (m/z ≈ 116.07).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Collision-Induced Dissociation (CID): To obtain fragmentation information (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the identification of this compound and a simplified representation of its role in a signaling pathway context in drug development.

References

A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of N-Boc-D-proline in modern peptide synthesis. This compound is a critical building block used to introduce conformational rigidity and enhance the enzymatic stability of synthetic peptides, making it invaluable in the field of drug discovery and development.

Introduction to this compound

In peptide chemistry, the synthesis of a specific peptide sequence requires the sequential addition of amino acids. This process is controlled through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in a strategy known as Boc-based Solid-Phase Peptide Synthesis (SPPS).

This compound is a derivative of the amino acid proline, characterized by two key features:

-

The N-Boc Protecting Group : This acid-labile group protects the secondary amine of the proline ring, allowing for controlled peptide bond formation. Its removal under moderately acidic conditions, which leaves acid-stable side-chain protecting groups intact, is a cornerstone of Boc-SPPS methodology[1][2].

-

The D-Configuration : Peptides incorporating D-amino acids, such as D-proline, exhibit significantly increased resistance to degradation by proteases, which typically recognize only L-amino acids. This enhances the peptide's in vivo half-life, a crucial attribute for therapeutic candidates[3]. Furthermore, the rigid cyclic structure of D-proline introduces specific conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets[3].

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 37784-17-1 | |

| Molecular Formula | C₁₀H₁₇NO₄ | |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 134-137 °C | |

| Optical Activity | [α]²²/D +60° (c=2 in acetic acid) | |

| Storage Temperature | 2-8°C | |

| Purity | Typically >98-99% |

Core Principles in Peptide Synthesis

The use of this compound in SPPS follows a cyclic workflow involving deprotection, neutralization, and coupling steps.

Logical Workflow of Boc-SPPS

The iterative nature of Boc-based Solid-Phase Peptide Synthesis is illustrated below. The cycle begins with the removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide, followed by neutralization of the resulting ammonium salt, and finally, the coupling of the next N-Boc-protected amino acid.

References

Methodological & Application

Application Notes and Protocols for N-Boc-D-proline Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing N-Boc-D-proline. This document outlines the principles of the Boc/Bzl protection strategy, detailed experimental protocols for coupling, and a discussion of potential side reactions and mitigation strategies.

Introduction to this compound in SPPS

This compound is a derivative of the amino acid proline where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The D-configuration is often incorporated into peptide sequences to increase resistance to enzymatic degradation and to induce specific secondary structures. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method for SPPS, particularly for the synthesis of complex and long peptides.[1]

The synthesis cycle in Boc-SPPS involves three key steps:

-

Deprotection: The acid-labile Boc group is removed from the N-terminus of the growing peptide chain, typically using trifluoroacetic acid (TFA).[2][3]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA).[3]

-

Coupling: The next N-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide chain.[4]

Due to its unique cyclic structure, proline can present challenges during SPPS, including steric hindrance and a propensity for specific side reactions. Careful selection of coupling reagents and reaction conditions is therefore crucial for achieving high coupling efficiency and purity of the final peptide.

Data Presentation: Qualitative Comparison of Coupling Reagents for this compound

While specific quantitative data for the coupling efficiency of this compound with various reagents in SPPS is not extensively available in the literature, a qualitative comparison based on their general performance with sterically hindered amino acids and in preventing side reactions can be made.

| Coupling Reagent | Activation Method | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |

| DCC/HOBt | Carbodiimide | Good | Low with HOBt | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps. |

| HBTU | Uronium Salt | Very Good | Low | A widely used and reliable reagent for most couplings. Requires a base for activation. |

| HATU | Uronium Salt | Excellent | Very Low | Generally more efficient and faster than HBTU, especially for difficult couplings. Recommended for sterically hindered residues. |

| PyBOP | Phosphonium Salt | Excellent | Low | Effective for hindered couplings and can be advantageous in specific cases. |

Experimental Protocols

The following are detailed protocols for the key steps in the coupling of this compound during solid-phase peptide synthesis.

Protocol 1: N-α-Boc Deprotection

This protocol describes the removal of the Boc protecting group from the N-terminus of the peptide-resin.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Solid-phase synthesis reaction vessel

-

Shaker

Procedure:

-

Swell the peptide-resin in DCM for 30-60 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake the mixture for 2-5 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM to the resin.

-

Shake the mixture for 20-30 minutes.

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with IPA (2-3 times) to help remove residual TFA.

-

Wash the resin with DCM (3-5 times).

Protocol 2: Neutralization

This protocol describes the neutralization of the N-terminal trifluoroacetate salt to the free amine.

Materials:

-

Deprotected peptide-resin

-

DCM, peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis reaction vessel

-

Shaker

Procedure:

-

Add a solution of 10% DIEA in DCM to the deprotected peptide-resin.

-

Shake the mixture for 2 minutes.

-

Drain the neutralization solution.

-

Repeat steps 1-3.

-